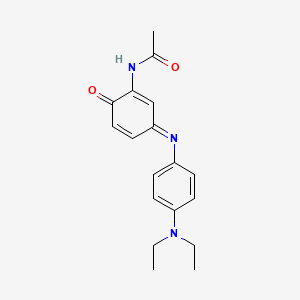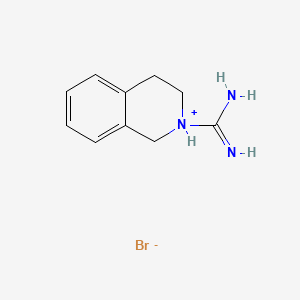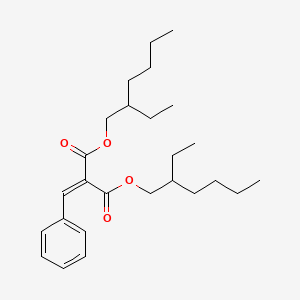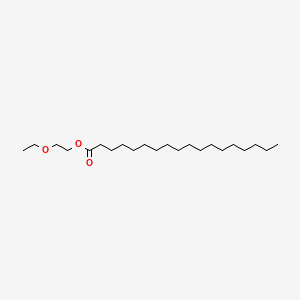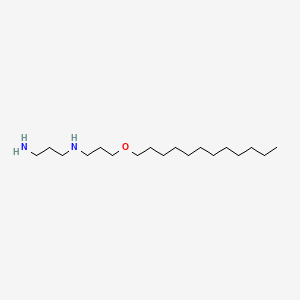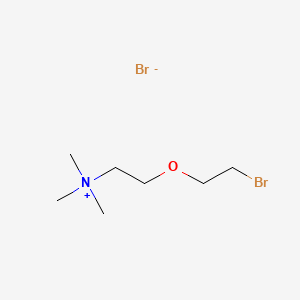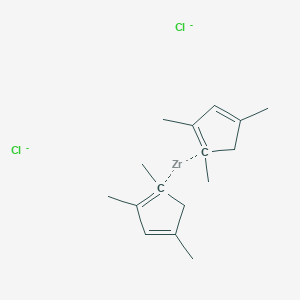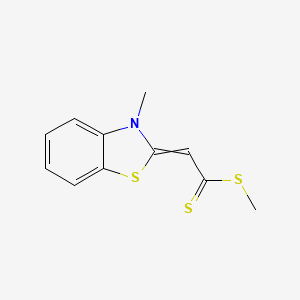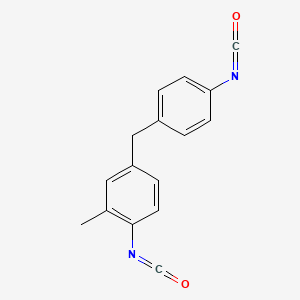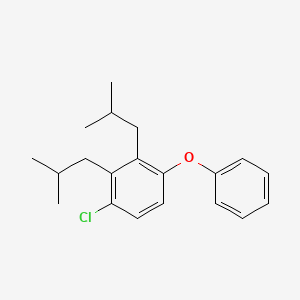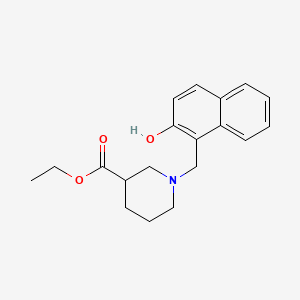
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is a chemical compound that belongs to the benzophenone class. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethylaminomethyl group and a methoxy group attached to the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with diethylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Mannich reaction, where 4-methoxybenzophenone is reacted with formaldehyde and diethylamine. This reaction is usually catalyzed by an acid, such as hydrochloric acid, and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxybenzophenone derivatives.
Reduction: The carbonyl group in the benzophenone core can be reduced to form benzhydrol derivatives.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions, where the diethylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Hydroxybenzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry: It is used in the production of UV-absorbers, dyes, and fragrances. Its ability to absorb UV light makes it a valuable component in sunscreens and other protective coatings.
Mechanism of Action
The mechanism of action of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with biological receptors, leading to changes in cellular signaling pathways. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
At the molecular level, the compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to changes in the metabolism of other compounds, making it a potential candidate for drug-drug interaction studies.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Lacks the diethylaminomethyl group, making it less versatile in terms of chemical reactivity.
3,4-Dimethoxybenzophenone: Contains an additional methoxy group, which can alter its chemical and biological properties.
3,4-Dimethoxyphenethylamine: A related compound with a different core structure, used in the synthesis of various pharmaceuticals.
Uniqueness
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is unique due to the presence of both the diethylaminomethyl and methoxy groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
58324-22-4 |
|---|---|
Molecular Formula |
C19H24ClNO2 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(5-benzoyl-2-methoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-4-20(5-2)14-17-13-16(11-12-18(17)22-3)19(21)15-9-7-6-8-10-15;/h6-13H,4-5,14H2,1-3H3;1H |
InChI Key |
SMRVYVOMZKMSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


